molecular formula C7H9NO2 B1670187 Deferiprone CAS No. 30652-11-0

Deferiprone

Número de catálogo B1670187
Número CAS: 30652-11-0
Peso molecular: 139.15 g/mol
Clave InChI: TZXKOCQBRNJULO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Deferiprone is an iron chelator used to remove excess iron from the body in patients with thalassemia, sickle cell disease, or anemia who have blood transfusions . It combines with iron in the blood, and the combination of iron and deferiprone is then removed from the body by the kidneys .


Synthesis Analysis

The synthesis of Deferiprone has been explored in various studies . For instance, one study discussed the design and synthesis of N-hydroxyalkyl substituted deferiprone as a potential chelating agent for Parkinson’s disease chelation therapy strategy .


Molecular Structure Analysis

Deferiprone belongs to the family of alpha-ketohydroxypyridines . Its IUPAC chemical name is 3-hydroxy-1,2-dimethylpyridin-4(1H)-one . The polarity of solvents affects the structures and spectroscopic properties of deferiprone .


Chemical Reactions Analysis

Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex . It is more selective for iron, and other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone .


Physical And Chemical Properties Analysis

Deferiprone is a crystalline powder that ranges in color from white to pinkish-white . Its solubility in deionized water is low and has a melting point ranging anywhere from 272 to 278 degrees Celsius .

Aplicaciones Científicas De Investigación

1. Treatment of Iron Overload in Thalassemia Syndromes

  • Application Summary: Deferiprone is used to treat iron overload caused by blood transfusions in people with thalassemia syndromes . Thalassemia syndromes are a type of hereditary anemia due to a defect in the production of hemoglobin .
  • Methods of Application: Deferiprone is administered orally . The primary endpoint of its efficacy is the change in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI) .
  • Results: Long-term therapy with deferiprone led to continued and progressive reduction in iron load in individuals with thalassemia syndromes . The least squares mean (standard error) change in LIC was −4.04 (0.48) mg/g dry weight for deferiprone .

2. Treatment of Iron Overload in Sickle Cell Disease

  • Application Summary: Deferiprone is used to treat iron overload caused by blood transfusions in people with sickle cell disease .
  • Methods of Application: Deferiprone is administered orally . The primary endpoint of its efficacy is the change in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI) .
  • Results: Long-term therapy with deferiprone led to continued and progressive reduction in iron load in individuals with sickle cell disease . The least squares mean (standard error) change in LIC was −4.04 (0.48) mg/g dry weight for deferiprone .

3. Treatment of Iron Overload in Other Anemias

  • Application Summary: Deferiprone is used to treat iron overload caused by blood transfusions in people with other anemias .
  • Methods of Application: Deferiprone is administered orally . The primary endpoint of its efficacy is the change in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI) .
  • Results: Long-term therapy with deferiprone led to continued and progressive reduction in iron load in individuals with other anemias . The least squares mean (standard error) change in LIC was −4.04 (0.48) mg/g dry weight for deferiprone .

4. Treatment of Iron or Other Metal Imbalance Conditions

  • Application Summary: Deferiprone has been used in several other iron or other metal imbalance conditions .
  • Methods of Application: Deferiprone is administered orally . It has high affinity for iron and interacts with almost all the iron pools at the molecular, cellular, tissue, and organ levels .
  • Results: The use of Deferiprone in these conditions has prospects of wider clinical applications .

5. Treatment of Parkinson’s Disease

  • Application Summary: Deferiprone has been tested in the treatment of Parkinson’s disease . Iron builds up in the key brain area connected to movement in Parkinson’s, and this excessive iron is harmful to neurons .
  • Methods of Application: Deferiprone is administered orally . The primary outcome was the change in the total score on the Movement Disorder Society–sponsored revision of the Unified Parkinson’s Disease Rating Scale (MDS-UPDRS; range, 0 to 260, with higher scores indicating more severe impairment) at 36 weeks .
  • Results: In participants with early Parkinson’s disease who had never received levodopa and in whom treatment with dopaminergic medications was not planned, deferiprone was associated with worse scores in measures of parkinsonism than those with placebo over a period of 36 weeks .

6. Treatment of COVID-19

  • Application Summary: Deferiprone has been suggested as a potential treatment for COVID-19 .
  • Methods of Application: Deferiprone is administered orally . The mode of action of Deferiprone includes antiviral, antimicrobial, antioxidant, anti-hypoxic and anti-ferroptotic effects, iron buffering interactions with transferrin, iron mobilizing effects from ferritin, macrophages and other cells involved in the immune response and hyperinflammation .
  • Results: The multi-potent effects and high safety record of Deferiprone in iron loaded and non-iron loaded categories of patients suggest that Deferiprone could be developed as a “magic bullet” drug against COVID-19 and diseases of similar symptomatology .

7. Treatment of Neurodegenerative Diseases

  • Application Summary: Deferiprone has been suggested as a potential treatment for neurodegenerative diseases . Iron accumulation in the brain is a common feature of several neurodegenerative diseases, including Alzheimer’s and Parkinson’s .
  • Methods of Application: Deferiprone is administered orally . It is believed to work by chelating iron and removing it from the brain, thereby reducing oxidative stress and neuronal death .
  • Results: While the use of Deferiprone in these conditions is still under investigation, early studies suggest that it may have potential benefits .

8. Treatment of HIV

  • Application Summary: Deferiprone has been tested in the treatment of HIV . It is believed to work by reactivating the “altruistic suicide response” of an HIV-infected cell, killing the HIV DNA it carries .
  • Methods of Application: Deferiprone is administered orally . Effective suppression of HIV-1 generation and induction of apoptosis both require deferiprone at a concentration around 150 μM in infected T-cell lines .
  • Results: While the use of Deferiprone in the treatment of HIV is still under investigation, early studies suggest that it may have potential benefits .

7. Treatment of Friedreich’s Ataxia

  • Application Summary: Deferiprone has been suggested as a potential treatment for Friedreich’s Ataxia, a neurodegenerative disease characterized by iron accumulation in the mitochondria .
  • Methods of Application: Deferiprone is administered orally . It is believed to work by chelating iron and removing it from the mitochondria, thereby reducing oxidative stress and neuronal death .
  • Results: While the use of Deferiprone in the treatment of Friedreich’s Ataxia is still under investigation, early studies suggest that it may have potential benefits .

8. Treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN)

  • Application Summary: Deferiprone has been tested in the treatment of PKAN, a type of neurodegeneration with brain iron accumulation .
  • Methods of Application: Deferiprone is administered orally . It is believed to work by chelating iron and removing it from the brain, thereby reducing oxidative stress and neuronal death .
  • Results: While the use of Deferiprone in the treatment of PKAN is still under investigation, early studies suggest that it may have potential benefits .

Safety And Hazards

Deferiprone can cause agranulocytosis and neutropenia, which can lead to serious infections and death . Hepatotoxicity is also possible . The most common side effects that lead to discontinuation of therapy were gastrointestinal adverse effects .

Direcciones Futuras

Deferiprone has been tested in a phase II/III clinical trial for its potential use in reducing iron accumulation and the related excessive oxidative stress in motor pathways, which could have implications for conditions like Parkinson’s disease .

Propiedades

IUPAC Name

3-hydroxy-1,2-dimethylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXKOCQBRNJULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040666
Record name Deferiprone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Maximum water solubility of 16–18 g/L at 24°, Solubility at 37 °C: water approx 20 mg/mL (pH 7.4)
Record name Deferiprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferiprone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Deferiprone is an iron chelator that binds to ferric ions (iron III) and forms a 3:1 (deferiprone:iron) stable complex and is then eliminated in the urine. Deferiprone is more selective for iron in which other metals such as zinc, copper, and aluminum have a lower affinity for deferiprone., Deferiprone is a chelating agent with an affinity for ferric ion (iron III). Deferiprone binds with ferric ions to form neutral 3:1 (deferiprone:iron) complexes that are stable over a wide range of pH values. Deferiprone has a lower binding affinity for other metals such as copper, aluminum and zinc than for iron.
Record name Deferiprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferiprone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Deferiprone

Color/Form

Needles from water

CAS RN

30652-11-0
Record name Deferiprone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30652-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deferiprone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deferiprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name deferiprone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Deferiprone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-1,2-dimethylpyridin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFERIPRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BTY8KH53L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deferiprone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

272-278, 266-268 °C; also reported as MP 263-269 °C
Record name Deferiprone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Deferiprone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8335
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

Maltol (i.e. 2-methyl-3-hydroxypyran-4-one) 250 g) was dissolved in 25% aqueous methylamine (750 ml) and water (125 ml). The solution was pumped through the CMR (18 ml/min; 160°-2° C.; 900 kPa) and the hot reaction mixture passed directly into acetone (2.5 liters), cooled in an ice water bath. The crystalline product (146 g; 53% yield) was collected by filtration, and washed with acetone (2×250 ml). The corresponding literature method17 involved 6.5 hours at reflux, followed by laborious work up.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Referring to FIG. 3, to 42.0 g (0.42 mol) of succinic anhydride (17) dissolved in 300 mL of toluene was added 20 g (0.21 mol) of 2-aminopyrimidine (21), (0.21 mol) dissolved in 200 mL of acetone, and the mixture was heated to 85° C. for 3 days. After cooling to r.t. (room temperature), the product precipitated and was filtrated and washed with toluene. The filtrate was dried in vacuo, and the dried product was then dissolved in 300 mL of anhydrous Ac2O and again heated to 85° C. for 3 hrs. After removal of the remaining Ac2O under vacuum, the product was purified by silica gel column chromatograph with CHCl3 and recrystallized from EtOAc to give HK-1 as a white solid, mp 148.5-149.5° C. in 32% yield. 1H NMR (CDCl3) δ 8.92 (d, J=4.88 Hz, 2H), 7.42 (t, J=4.88 Hz, 1H), 2.96 (s, 4H); Anal. Calcd for C8H7N3O2; C, 54.24; H, 3.98; N, 23.72. Found: C, 54.29; H, 4.19; N, 23.90.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Yield
32%

Synthesis routes and methods III

Procedure details

1,2-Dimethyl-3-benzyloxypyrid-4-one (2 g) is added to concentrated hydrobromic acid (10 ml) and heated on a steam bath for 30 minutes. The resulting mixture is then recrystallised from water to yield 1,2-dimethyl-3-hydroxypyrid-4-one (1 g), m.p. 230° C. (with decomposition); νmax (nujol) 1,620, 3,150 cm-1 ; δ(d6DMSO) 2.3(s,3H), 3.8(s,3H) 6.9(d,1H), 7.8(d,1H); M+ 139.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In particular, 3-hydroxy-2-methyl-4-pyrone (10 g) was refluxed for 6.5 hours with three equivalents of aqueous methylamine (40%) in 200 ml of water. The reaction mixture was allowed to cool after which decolorizing charcoal was added to the solution, and the mixture was stirred for 0.5 hours. After filtration, the solvent was evaporated under reduced pressure, and the solid residue recrystallized three times from water to yield 1,2-dimethyl-3-hydroxypyrid-4-one (HK-1, L1, CP20, DMHP) as fine white needles.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Deferiprone was synthesized as described previously. (Gale et al, Res Comun Chem Pathol Pharmacol Vol. 73, No. 3, September 1991) An aqueous suspension of 3-hydroxy-2-methyl-pyrone, maltol, (Aldrich Chemical Co., Milwaukee, Wis., 50 gm, 396 nmol) and NH2CH3 (Aldrich Chemical Co., Milwaukee, Wis., 3 eq, 92 ml, 1.18 mol, 12.88 M) in distilled, degassed H2O was heated under reflux for 12 hours. The solution was allowed to cool to room temperature. The excess methyl amine was removed under reduced pressure and the brown mixture was carefully concentrated to a volume of approximately 200 ml. Reagent grade acetone (50 ml) was added to this brown suspension and the solid recovered by filtration. The solid was washed with 1200 ml of acetone and briefly allowed to dry. To this crude solid was added 2 g of Norite and 2 g of Celite 545 (fisher Scientific, Pittsburgh, Pa.) and the crude solid was dissolved in a minimal amount of hot water. The Celite/Norite matrix was removed from the solution by filtration. The pure crystalline compound was recovered by filtration to give 29.8 g (54%) of the title compound. All recovery and transfer procedures were performed with a porcelain spatula rather than stainless steel equipment due to the potent iron chelating property of 1,2-dimethyl-3-hydroxypyrid-4-one. Analytically pure 1,2-dimethyl-3-hydroxypyrid-4-one was obtained by a single recrystallization from H2O. Other alkyl-substituted pyridones can be prepared by similar measures.
[Compound]
Name
3-hydroxy-2-methyl-pyrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deferiprone
Reactant of Route 2
Reactant of Route 2
Deferiprone
Reactant of Route 3
Reactant of Route 3
Deferiprone
Reactant of Route 4
Deferiprone
Reactant of Route 5
Deferiprone
Reactant of Route 6
Deferiprone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.